5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Overview
Description
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic routes have been used over the past 21 years, including the use of various metal catalysts, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis
1,2,4-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,4-Triazole derivatives have shown promise in various chemical reactions . For instance, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine .Scientific Research Applications
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Chemical Synthesis
- 4H-1,2,4-triazole-3-carbaldehyde is used in chemical synthesis .
- It is also used in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . The process involves triflic anhydride activation followed by microwave-induced cyclodehydration .
- Another method involves the use of N-tosylhydrazones with NH2CN, KOCN, KSCN, and KSeCN as odorless reaction partners .
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Pharmaceutical Chemistry
- 1,2,4-Triazole derivatives are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
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Materials Sciences
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Organic Catalysts
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Pharmaceutical Chemistry
- 1,2,4-Triazole derivatives are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
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Materials Sciences
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Organic Catalysts
Future Directions
1,2,4-Triazole derivatives are intensely investigated by synthetic chemists due to their excellent properties and potential applications . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWXXKJPZYOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337821 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
CAS RN |
56804-98-9 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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